molecular formula C9H8BrNO2S2 B13329452 4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione

4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione

Cat. No.: B13329452
M. Wt: 306.2 g/mol
InChI Key: DWGQVQSJKFXQMU-UHFFFAOYSA-N
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Description

4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione is a complex organic compound that features a thiophene ring substituted with a bromine atom and a thiomorpholine-3,5-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione typically involves the reaction of 4-bromothiophene-2-carbaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiophene derivatives with different functional groups.

Scientific Research Applications

4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The bromine atom and thiophene ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of 4-((4-Bromothiophen-2-yl)methyl)thiomorpholine-3,5-dione.

    Thiomorpholine-3,5-dione: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

This compound is unique due to its combination of a brominated thiophene ring and a thiomorpholine-3,5-dione moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C9H8BrNO2S2

Molecular Weight

306.2 g/mol

IUPAC Name

4-[(4-bromothiophen-2-yl)methyl]thiomorpholine-3,5-dione

InChI

InChI=1S/C9H8BrNO2S2/c10-6-1-7(15-3-6)2-11-8(12)4-14-5-9(11)13/h1,3H,2,4-5H2

InChI Key

DWGQVQSJKFXQMU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC(=CS2)Br

Origin of Product

United States

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